

# A Comprehensive Technical Guide to the Thermal Decomposition of Diiron Nonacarbonyl

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## Compound of Interest

Compound Name: *Diiron nonacarbonyl*

Cat. No.: *B1239563*

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the thermal decomposition of **diiron nonacarbonyl** ( $\text{Fe}_2(\text{CO})_9$ ). It details the compound's physicochemical properties, decomposition pathways, and its application in the synthesis of iron-containing nanomaterials, which are of increasing interest in catalysis, magnetic storage, and nanomedicine. The document provides detailed experimental methodologies, quantitative data, and key reaction pathways to support research and development activities.

## Introduction

**Diiron nonacarbonyl**, an organometallic compound with the formula  $\text{Fe}_2(\text{CO})_9$ , serves as a highly valuable and reactive source of zero-valent iron.<sup>[1]</sup> Its thermal decomposition is a cornerstone method for producing iron-based nanoparticles.<sup>[1]</sup> A significant advantage of  $\text{Fe}_2(\text{CO})_9$  over the more common precursor, iron pentacarbonyl ( $\text{Fe}(\text{CO})_5$ ), is its solid state, which reduces volatility and toxicity, thereby enhancing safety and simplifying stoichiometric control in synthetic applications.<sup>[1][2][3][4]</sup> However, the compound's pronounced insolubility in most common solvents presents a significant experimental challenge, necessitating specialized synthetic strategies.<sup>[1][5][6][7]</sup>

## Physicochemical and Thermodynamic Properties

**Diiron nonacarbonyl** is a micaceous, orange crystalline solid.<sup>[6][7]</sup> It is sensitive to air and moisture and decomposes upon heating to approximately 100 °C (373 K) without melting.<sup>[7][8]</sup>

[9][10] Its poor solubility is a defining characteristic, attributed to strong intermolecular forces within its crystal lattice.[6]

Table 1: Physicochemical and Thermodynamic Data for **Diiron Nonacarbonyl**

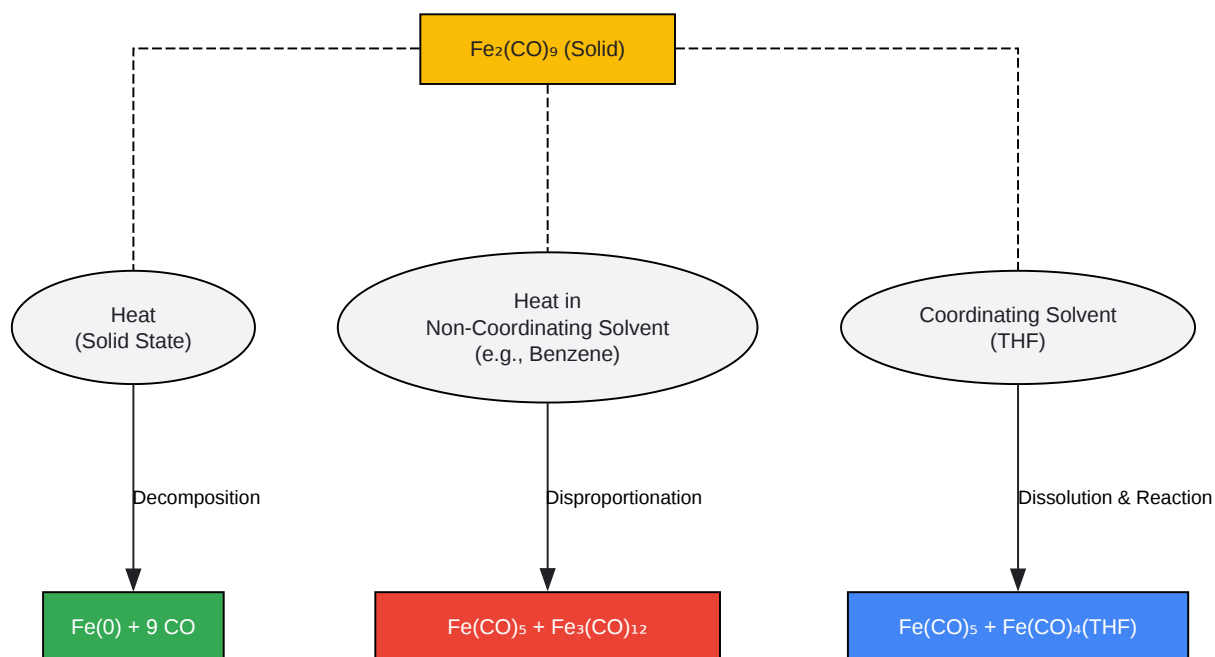
Property	Value	Reference(s)
Chemical Formula	C <sub>9</sub> Fe <sub>2</sub> O <sub>9</sub>	[11][12][13]
Molecular Weight	363.781 g/mol	[11][12][13]
Appearance	Orange solid / Yellow-orange crystals	[6][7]
Density	2.08 g/cm <sup>3</sup>	[7]
Decomposition Temp.	~100 °C (373 K)	[7][8][9]
Enthalpy of Sublimation (Δ <sub>sub</sub> H°)	75 ± 21 kJ/mol	[12][13]
Enthalpy of Reaction (Δ <sub>r</sub> H°)	415.9 ± 4.3 kJ/mol	[12]
Solubility	Virtually insoluble in all common solvents	[5][6][8][9]
For the reaction: Fe <sub>2</sub> (CO) <sub>9</sub> (cr) → 2Fe(cr) + 9CO(g)[12]		

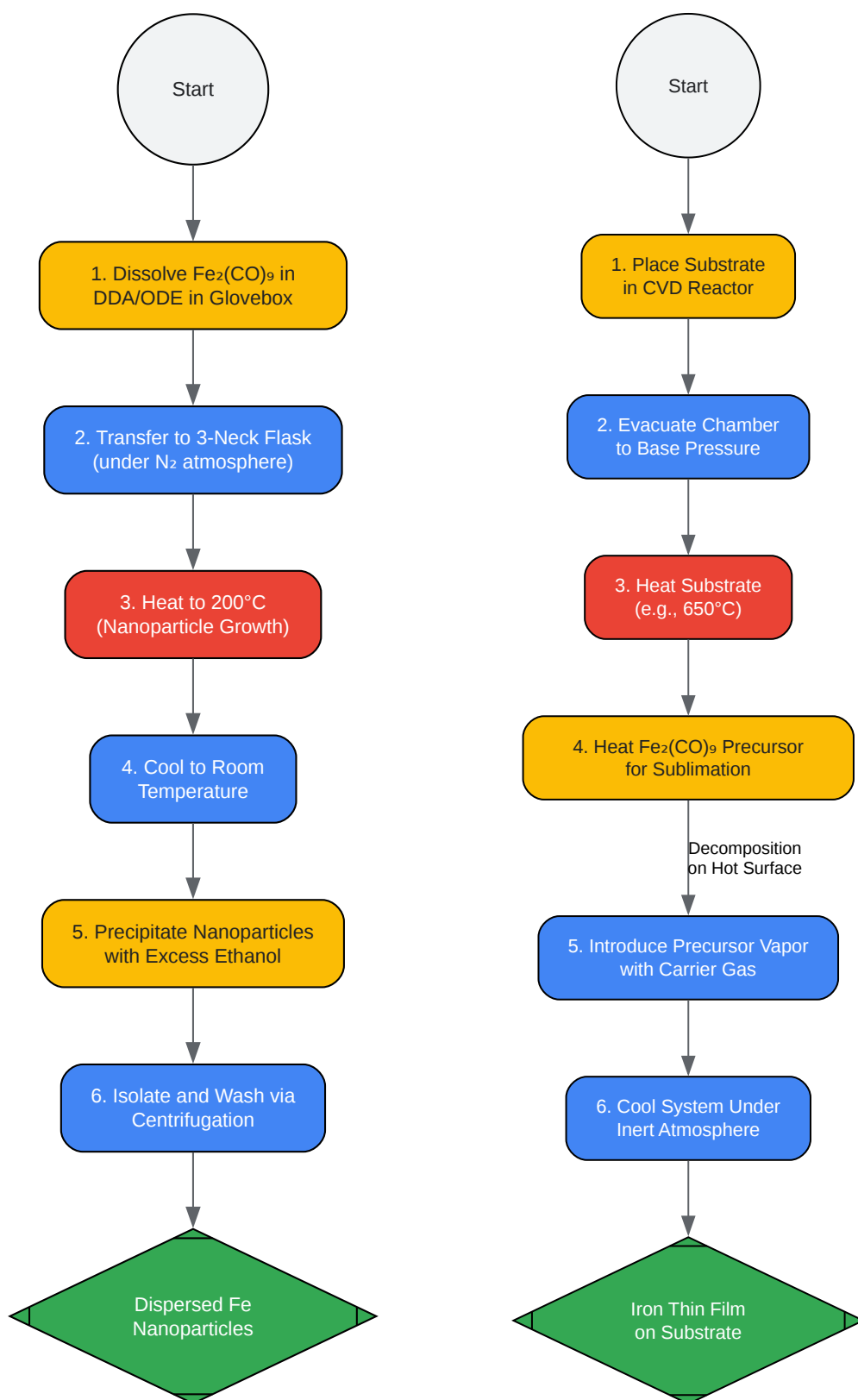
## Thermal Decomposition Pathways

The thermal decomposition of Fe<sub>2</sub>(CO)<sub>9</sub> can proceed through several pathways, highly dependent on the reaction conditions, particularly the solvent.

- **Solid-State Decomposition:** When heated as a solid, Fe<sub>2</sub>(CO)<sub>9</sub> decomposes to form elemental iron and carbon monoxide. This process is fundamental to its use in applications like Chemical Vapor Deposition (CVD).
- **Decomposition in Non-Coordinating Solvents:** In hydrocarbon solvents such as benzene, Fe<sub>2</sub>(CO)<sub>9</sub> is typically used as a slurry.[6] Heating can lead to disproportionation, yielding iron pentacarbonyl (Fe(CO)<sub>5</sub>) and triiron dodecacarbonyl (Fe<sub>3</sub>(CO)<sub>12</sub>).[5][6]

- Decomposition in Coordinating Solvents: Tetrahydrofuran (THF) is the most commonly employed solvent for reactions involving  $\text{Fe}_2(\text{CO})_9$ .<sup>[6]</sup> THF is not inert; it facilitates the dissolution by reacting to form iron pentacarbonyl and a reactive tetracarbonyliron-THF complex,  $\text{Fe}(\text{CO})_4(\text{THF})$ , which serves as a source for the  $\text{Fe}(\text{CO})_4$  fragment.<sup>[6]</sup><sup>[14]</sup>





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